![molecular formula C18H12N2S2 B2566184 2-Phényl-4-(phénylsulfanyl)thiéno[3,2-d]pyrimidine CAS No. 383146-83-6](/img/structure/B2566184.png)
2-Phényl-4-(phénylsulfanyl)thiéno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H12N2S2 . It belongs to the class of thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The process involved heating thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular structure of “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine” is characterized by a six-membered thienopyrimidine ring containing nitrogen atoms at positions 1 and 3 . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
The chemical reactions involving thienopyrimidine derivatives are diverse. For example, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides . These β-keto amides were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Applications De Recherche Scientifique
Activité anticancéreuse
2-Phényl-4-(phénylsulfanyl)thiéno[3,2-d]pyrimidine: s'est avéré prometteur comme agent anticancéreux. Des chercheurs ont synthétisé des dérivés et évalué leurs effets sur des lignées de cellules cancéreuses. Les modifications structurelles du composé ont conduit à une activité antiproliférative améliorée, ce qui en fait un candidat potentiel pour le traitement du cancer .
Effets anti-inflammatoires
Les pyrimidines, y compris ce composé, présentent des propriétés anti-inflammatoires. Elles inhibent les médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α et le facteur nucléaire κB. Ces effets contribuent à la protection et à la guérison des tissus. Plusieurs pyrimidines, y compris notre composé d'intérêt, présentent une activité anti-inflammatoire puissante .
Propriétés antibactériennes et antivirales
La structure hétérocyclique aromatique du composé suggère des effets antibactériens et antiviraux potentiels. Les chercheurs continuent d'explorer son activité contre les souches bactériennes et les infections virales .
Applications antifongiques
Les pyrimidines ont été étudiées pour leurs propriétés antifongiques. Notre composé peut présenter une activité contre les agents pathogènes fongiques, ce qui le rend pertinent pour le développement de médicaments antifongiques .
Ciblage des enzymes épigénétiques
Des composés structurellement liés ont été étudiés comme inhibiteurs des enzymes épigénétiques, en particulier EZH2. Ces enzymes jouent un rôle dans la régulation des gènes, et leur inhibition pourrait avoir des implications pour le traitement du cancer. Une exploration plus approfondie des effets de notre composé sur les voies épigénétiques est justifiée .
Évaluation de la toxicité et sécurité
Comme pour tout agent thérapeutique potentiel, l'évaluation de la toxicité est cruciale. Les chercheurs évaluent le profil de sécurité du composé, y compris son impact sur les cellules saines. Comprendre sa toxicité permet d'orienter le développement des médicaments et les applications cliniques .
Mécanisme D'action
Target of Action
The primary target of the compound 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, thereby influencing chromatin structure and promoting gene silencing .
Mode of Action
2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine interacts with its target EZH2, inhibiting its function . This inhibition disrupts the methylation process, leading to changes in chromatin structure and gene expression .
Biochemical Pathways
The inhibition of EZH2 by 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine affects the histone methylation pathway . This disruption can lead to downstream effects such as altered gene expression, potentially affecting various cellular processes including cell proliferation and differentiation .
Result of Action
The molecular effect of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves the inhibition of EZH2, leading to changes in histone methylation and gene expression . On a cellular level, this can result in significant antitumor activity, as observed in various cancer cell lines .
Orientations Futures
Thienopyrimidine derivatives, including “2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine”, hold promise in the field of medicinal chemistry, particularly as potential anticancer agents . Future research could focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines .
Analyse Biochimique
Biochemical Properties
Thienopyrimidines, including 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine, have been designed as potential inhibitors of PDE4 . They interact with enzymes such as PDE4B and show inhibitory properties . The nature of these interactions is typically inhibitory, affecting the function of the enzyme .
Cellular Effects
Thienopyrimidines demonstrate potent antiproliferative activity against various tumor cell lines . They influence cell function by inhibiting the action of certain enzymes, leading to effects on cell signaling pathways and gene expression .
Molecular Mechanism
The mechanism of action of 2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves binding interactions with biomolecules such as enzymes, leading to enzyme inhibition . This results in changes in gene expression and impacts cellular processes .
Temporal Effects in Laboratory Settings
Over time, these compounds may influence the stability and long-term cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Thienopyrimidines have been studied for their anticancer effects, and dosage would likely influence the extent of these effects .
Metabolic Pathways
Thienopyrimidines are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Its interactions with enzymes and other biomolecules suggest it may be transported and distributed via these interactions .
Subcellular Localization
Its interactions with enzymes and other biomolecules suggest it may localize to specific compartments or organelles where these biomolecules are found .
Propriétés
IUPAC Name |
2-phenyl-4-phenylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)17-19-15-11-12-21-16(15)18(20-17)22-14-9-5-2-6-10-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYRDNCTCOKBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
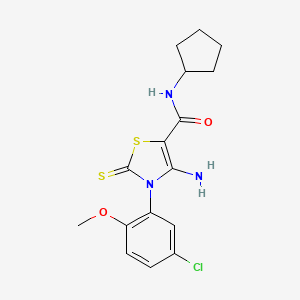
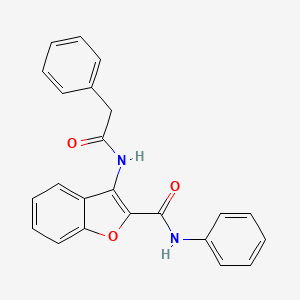
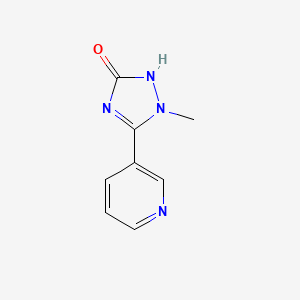
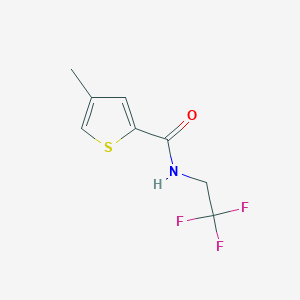
![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)
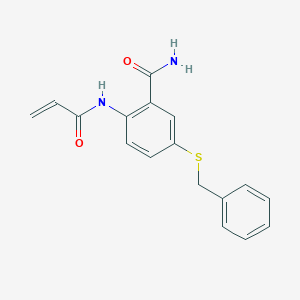
![2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2566115.png)


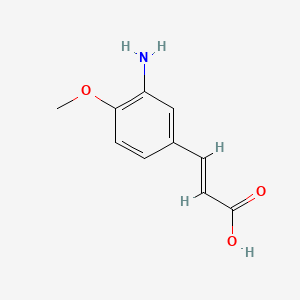
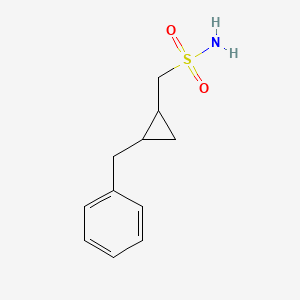
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)
